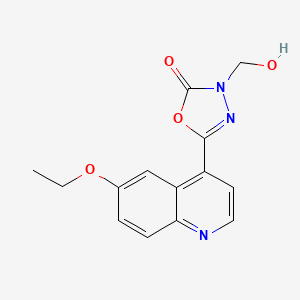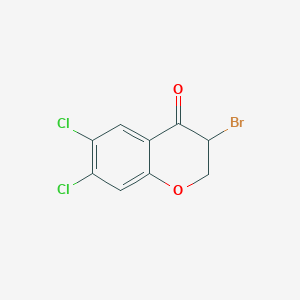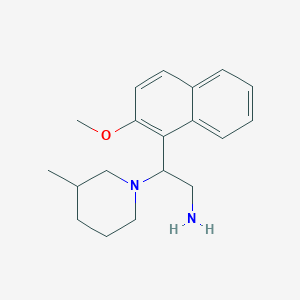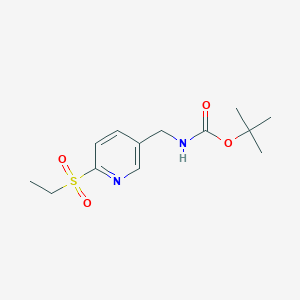
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane is a chemical compound with the molecular formula C19H20OSi. It is known for its unique structure, which includes a fluoranthene moiety linked to a trimethylsilane group via an oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane typically involves the reaction of 2,3-dihydrofluoranthen-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Dihydrofluoranthen-1-ol+Trimethylsilyl chloride→((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane+HCl
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation or chromatography, would apply .
化学反应分析
Types of Reactions
((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoranthenone derivatives.
Reduction: Reduction reactions can convert the fluoranthene moiety to more saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides (e.g., NaCl) or alkoxides (e.g., NaOCH3) can be employed under basic conditions.
Major Products
Oxidation: Fluoranthenone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted fluoranthene derivatives depending on the nucleophile used
科学研究应用
((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique electronic properties.
Catalysis: It can be used as a ligand or a catalyst in various chemical reactions
作用机制
The mechanism of action of ((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane in chemical reactions involves the activation of the fluoranthene moiety and the trimethylsilyl group. The fluoranthene moiety can participate in π-π interactions and electron transfer processes, while the trimethylsilyl group can stabilize reaction intermediates through hyperconjugation and inductive effects .
相似化合物的比较
Similar Compounds
- ((2,3-Dihydrofluoranthen-1-yl)oxy)triethylsilane
- ((2,3-Dihydrofluoranthen-1-yl)oxy)dimethylsilane
- ((2,3-Dihydrofluoranthen-1-yl)oxy)phenylsilane
Uniqueness
((2,3-Dihydrofluoranthen-1-yl)oxy)trimethylsilane is unique due to its specific combination of a fluoranthene moiety and a trimethylsilyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications .
属性
CAS 编号 |
83291-47-8 |
|---|---|
分子式 |
C19H20OSi |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2,3-dihydrofluoranthen-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C19H20OSi/c1-21(2,3)20-17-12-11-13-7-6-10-15-14-8-4-5-9-16(14)19(17)18(13)15/h4-10H,11-12H2,1-3H3 |
InChI 键 |
BEWALQUFYITCQG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=C2C3=CC=CC=C3C4=CC=CC(=C42)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)
![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)
![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)
![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)




![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)

